4-Ethoxy-2,6-di(propan-2-yl)phenol 4-Ethoxy-2,6-di(propan-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 66747-15-7
VCID: VC7992254
InChI: InChI=1S/C14H22O2/c1-6-16-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3
SMILES: CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol

4-Ethoxy-2,6-di(propan-2-yl)phenol

CAS No.: 66747-15-7

Cat. No.: VC7992254

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-2,6-di(propan-2-yl)phenol - 66747-15-7

Specification

CAS No. 66747-15-7
Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
IUPAC Name 4-ethoxy-2,6-di(propan-2-yl)phenol
Standard InChI InChI=1S/C14H22O2/c1-6-16-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3
Standard InChI Key ZVRBIRHDGDQHKR-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C
Canonical SMILES CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 4-ethoxy-2,6-di(propan-2-yl)phenol, reflects its substitution pattern: a hydroxyl group at position 1, ethoxy at position 4, and isopropyl groups at positions 2 and 6. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol. The structure is derived from phenol, where steric hindrance from the bulky isopropyl groups influences reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₂O₂
Molecular Weight222.32 g/mol
CAS NumberNot listed in available sources
Exact Mass222.1620 g/mol
Topological Polar Surface Area29.5 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-ethoxy-2,6-di(propan-2-yl)phenol likely involves Friedel-Crafts alkylation followed by etherification. A plausible pathway includes:

  • Alkylation of Phenol: Reaction of phenol with excess isopropyl bromide in the presence of AlCl₃ to introduce isopropyl groups at positions 2 and 6 .

  • Ethoxy Group Introduction: Williamson ether synthesis using ethyl bromide and the intermediate 2,6-diisopropylphenol under basic conditions (e.g., K₂CO₃ in acetone) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationIsopropyl bromide, AlCl₃, 80°C~70%
EtherificationEthyl bromide, K₂CO₃, 70°C~85%

The etherification step mirrors methodologies used in synthesizing methyl syringate derivatives, where alkoxy groups are introduced via nucleophilic substitution .

Physicochemical Properties

Solubility and Partitioning

The compound’s LogP (octanol-water partition coefficient) is estimated at 5.02, comparable to 2,6-di(propan-2-yl)phenol derivatives . This high LogP indicates strong lipophilicity, rendering it insoluble in water but soluble in organic solvents like ethanol and dichloromethane.

Thermal Stability

While direct data are unavailable, analogous compounds exhibit decomposition temperatures above 250°C. The ethoxy group enhances thermal stability compared to unsubstituted phenols, as seen in ethoxy-substituted pyrimidines .

Table 3: Predicted Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling Point~300°C (estimated)
Density~1.02 g/cm³ (estimated)
Flash Point>150°C

Applications in Industry and Research

Antioxidant in Polymers

Bulky phenolic derivatives are widely used as antioxidants in plastics and rubbers. The isopropyl groups sterically shield the phenolic -OH, reducing oxidative degradation. For example, 2,6-di-tert-butylphenol derivatives prevent radical chain reactions in polyethylene .

Antimicrobial Activity

Ethoxy-substituted phenols exhibit broad-spectrum antimicrobial activity. In syringic acid derivatives, ethoxy groups enhance membrane permeability, disrupting microbial cells . While untested for this compound, similar mechanisms are plausible.

Intermediate in Organic Synthesis

The compound’s electron-rich aromatic ring makes it a candidate for electrophilic substitution reactions, such as nitration or sulfonation, to synthesize more complex molecules.

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